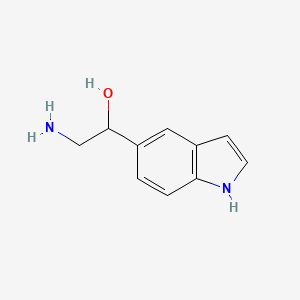

2-Amino-1-(1H-indol-5-yl)ethanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-1-(1H-indol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9/h1-5,10,12-13H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSJEVJNWCMQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667678 | |

| Record name | 2-Amino-1-(1H-indol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508233-98-5 | |

| Record name | 2-Amino-1-(1H-indol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 1 1h Indol 5 Yl Ethanol and Its Functional Derivatives

Stereoselective Synthesis Approaches to 2-Amino-1-(1H-indol-5-yl)ethanol Enantiomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods to synthesize individual enantiomers of this compound is of paramount importance. Key strategies include asymmetric catalysis and biocatalysis.

One prominent approach involves the asymmetric Friedel-Crafts alkylation of a substituted indole (B1671886) with a nitroalkene, followed by reduction of the nitro group. scispace.com Specifically, the reaction of 5-hydroxyindole (B134679) with a β-arylnitroalkene, catalyzed by a chiral squaramide catalyst, can produce the corresponding nitroalkylated indole with high regio- and enantioselectivity. scispace.com The subsequent reduction of the nitro group, for instance using NaBH₄-NiCl₂·6H₂O, yields the desired chiral 2-amino-1-aryl-1-(indol-5-yl)ethane scaffold, preserving the enantiomeric excess achieved in the alkylation step. scispace.com This method provides a versatile route to optically enriched 2-amino-1,1-diarylalkanes bearing a carbocyclic ring substituted indole. scispace.com

Another powerful strategy is the asymmetric reduction of a suitable ketone precursor, such as 2-amino-1-(1H-indol-5-yl)ethan-1-one. This transformation can be achieved using chiral chemical reducing agents or, more commonly, through biocatalysis. mdpi.com Enzymes like alcohol dehydrogenases (ADHs) from various microorganisms (e.g., Rhodococcus erythropolis) are known to reduce ketones to chiral alcohols with excellent enantiomeric excess (>99%) and high conversion rates. mdpi.com This biocatalytic approach is often preferred due to its high selectivity, mild reaction conditions, and environmental compatibility. mdpi.com

The Sharpless asymmetric aminohydroxylation offers a direct route to β-amino alcohols from alkenes, although it can face challenges with regioselectivity. More efficient methods often involve the concomitant formation of a new carbon-carbon bond along with the creation of one or two vicinal stereogenic centers. For instance, highly stereoselective Mannich-type reactions involving nucleophilic additions of α-alkoxy enolates to imines can afford amino alcohols with excellent enantioselectivity.

| Method | Key Precursor | Catalyst/Reagent | Key Features |

| Asymmetric Friedel-Crafts Alkylation | 5-Hydroxyindole & Nitroalkene | Chiral Squaramide | High regio- and enantioselectivity; versatile for creating C-C bonds. scispace.com |

| Biocatalytic Ketone Reduction | 2-Amino-1-(1H-indol-5-yl)ethan-1-one | Alcohol Dehydrogenase (ADH) | Excellent enantioselectivity (>99% ee); mild, environmentally friendly conditions. mdpi.com |

| Asymmetric Aminohydroxylation | Indol-5-yl substituted alkene | Chiral Osmium Catalyst | Direct conversion of alkenes to amino alcohols; regioselectivity can be a challenge. |

Modular Synthesis Strategies for Scaffold Diversification

Modular synthesis allows for the systematic modification of the this compound scaffold at its key functional groups: the primary amine, the secondary alcohol, and the indole ring. This diversification is essential for structure-activity relationship (SAR) studies.

The primary amino group is a key site for derivatization, enabling the introduction of a wide range of functionalities that can modulate the molecule's properties. Common strategies include N-acylation, N-alkylation, and N-sulfonylation.

N-acylation is readily achieved by reacting the amino alcohol with acyl chlorides or anhydrides in the presence of a base. For example, reaction with 2-chloroacetyl chloride can yield a 2-chloro-N-(1H-indol-5-yl)acetamide intermediate, which can be further substituted. iosrjournals.org This approach allows for the introduction of diverse amide functionalities. iosrjournals.org Derivatization with reagents like acetic anhydride (B1165640) can also be used for analytical purposes, such as enhancing detection in NMR spectroscopy. nih.gov

N-alkylation can be performed via reductive amination with aldehydes or ketones, or through direct reaction with alkyl halides. Manganese(I) pincer complexes have been shown to be effective catalysts for the selective N-alkylation of aminoazoles with various alcohols, a methodology that could be extended to indole-containing amino alcohols. acs.org

| Reaction Type | Reagents | Functional Group Introduced |

| N-Acylation | Acyl Chlorides, Anhydrides (e.g., Ac₂O, ClCOCH₂Cl) | Amide (-NHCOR) |

| N-Alkylation | Alkyl Halides (R-X), Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine (-NHR, -NR₂) |

| N-Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamide (-NHSO₂R) |

The secondary hydroxyl group provides another handle for structural modification, primarily through O-acylation (esterification) and O-alkylation (etherification). These modifications can significantly impact the lipophilicity and metabolic stability of the parent compound.

Esterification can be accomplished using standard conditions, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base like pyridine (B92270) or triethylamine. Dual derivatization schemes, often used in metabolomics, demonstrate the feasibility of tagging hydroxyl groups with acyl chlorides to enhance analytical properties. nih.gov Acetylation of hydroxyl groups, for instance, is a common transformation. nih.gov

Etherification typically requires deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (Williamson ether synthesis). These reactions allow for the introduction of a variety of alkyl or aryl ether moieties.

| Reaction Type | Reagents | Functional Group Introduced |

| O-Acylation (Esterification) | Acyl Chlorides (RCOCl), Anhydrides ((RCO)₂O) | Ester (-OCOR) |

| O-Alkylation (Etherification) | Alkyl Halides (R-X) + Base (e.g., NaH) | Ether (-OR) |

| O-Silylation | Silyl Chlorides (e.g., TBDMSCl) | Silyl Ether (-OSiR₃) |

Modifying the indole nucleus itself is a powerful strategy for generating structural diversity. Functionalization can be directed to specific carbon or nitrogen atoms of the heterocyclic ring.

The C-2 position of the indole ring is a common site for substitution, which can be achieved through various methods. One approach is the Fischer indole synthesis, which constructs the indole ring from a substituted phenylhydrazine (B124118) and a ketone, allowing for the pre-installation of a substituent at the C-2 position. nih.gov For instance, the reaction of a 5-acetylthiazole with a phenylhydrazine under acidic conditions can lead to the formation of a 5-(2'-indolyl)thiazole, demonstrating a method to link a heterocyclic system to the C-2 position of the indole core. nih.gov

Modern C-H functionalization reactions provide a direct means to install groups onto the indole ring without pre-functionalized starting materials. acs.org While C-3 is the most common site for electrophilic substitution on an unsubstituted indole, directing groups or specific catalysts can be used to achieve C-2 selectivity.

| Methodology | Example Reaction | Resulting Structure |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine with a ketone/aldehyde precursor. | C-2 substituted indole. nih.gov |

| Condensation Reactions | Reaction of an in-situ formed 5-acetylthiazole with phenylhydrazine. | 5-(1H-Indol-2-yl)thiazole derivative. nih.gov |

| Metal-Catalyzed Cross-Coupling | Suzuki or Stille coupling with a 2-haloindole precursor. | C-2 aryl or vinyl substituted indole. |

The indole N-H proton is acidic and can be readily removed by a base, allowing for facile functionalization at the N-1 position. This modification is frequently used to protect the indole nitrogen during other synthetic steps or to introduce groups that can interact with biological targets.

A standard procedure involves treating the indole with a base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF, followed by the addition of an electrophile. Common electrophiles include alkyl halides (for N-alkylation), acyl chlorides (for N-acylation), and sulfonyl chlorides (for N-sulfonylation). For example, N-acetylation is a common protective strategy for the indoline (B122111) nitrogen, a related saturated scaffold. mdpi.com These reactions are typically high-yielding and allow for the introduction of a vast array of substituents.

| Electrophile | Reagents | Functional Group at N-1 |

| Alkyl Halide (R-X) | NaH, DMF/THF | Alkyl (-R) |

| Acyl Chloride (RCOCl) | NaH, DMF/THF | Acyl (-COR) |

| Sulfonyl Chloride (RSO₂Cl) | NaH, DMF/THF | Sulfonyl (-SO₂R) |

| Michael Acceptors | Base | β-Keto or β-cyanoethyl group |

Indole Ring Modification and Substitution Patterns

C-3 and C-5 Position Substitutions

The functionalization of the indole nucleus at the C-3 and C-5 positions is crucial for creating a diverse range of derivatives. Advanced methodologies have moved beyond classical approaches to offer greater control and efficiency.

The C-3 position of indoles has been a primary target for functionalization due to its inherent reactivity. A significant strategy involves the use of arenesulfonyl indoles as precursors. nih.gov These compounds act as effective electrophiles, generating reactive alkylideneindolenine intermediates when a base is used. nih.gov This allows for subsequent nucleophilic addition of active methylene (B1212753) compounds, leading to a variety of C-3 substituted indole derivatives. nih.gov For instance, the reaction of 3-(tosylmethyl)indole with different electrophiles in the presence of sodium hydride can produce sulfonyl indoles that, upon elimination of the arenesulfinic acid, readily react with nucleophiles to yield C-3 functionalized products in good yields (63–84%). nih.gov

For the C-5 position, palladium and iridium-catalyzed reactions have emerged as powerful tools. A diastereoselective Pd(II)-catalyzed β-C(sp³)-H arylation has been developed to construct C-5-indole unnatural amino acid derivatives. researchgate.net This method uses 5-iodoindoles to react with the prochiral β-C(sp³)-H bonds of amino acid carboxamides, achieving good diastereoselectivity (anti, dr>95:5). researchgate.net Another sophisticated approach is the iridium-catalyzed asymmetric allylic substitution at the C-5 position of indolines. nih.gov This protocol provides access to C-5 allylated indolines with high yields (48-97%) and excellent enantioselectivities (82% to >99% ee), which can then be oxidized to the corresponding C-5-allylindole analogues. nih.gov The reactivity at the C-5 position can be influenced by the nature of substituents, with both electron-donating and electron-releasing groups showing comparable reactivity in certain sequential reactions. nih.gov

The following table summarizes selected advanced methodologies for C-3 and C-5 substitutions on the indole ring.

| Position | Methodology | Catalyst/Reagents | Key Findings |

| C-3 | Conjugate addition to arenesulfonyl indoles | Base (e.g., NaH), various nucleophiles | Generates reactive alkylideneindolenine intermediates; allows for diverse C-3 functionalization with yields of 63-84%. nih.gov |

| C-3 | Asymmetric conjugate addition | Quinidine-derived thiourea (B124793) catalyst, malononitrile | Produces C-3 functionalized indoles with high yields (70–95%) and excellent enantioselectivity (>99% ee). nih.gov |

| C-5 | Pd(II)-catalyzed β-C(sp³)-H arylation | Pd(OAc)₂, Ag₂CO₃, 8-aminoquinoline (B160924) directing group | Constructs C-5-indole unnatural amino acids with high diastereoselectivity (anti, dr>95:5). researchgate.net |

| C-5 | Iridium-catalyzed asymmetric allylic substitution | Iridium/Brønsted acid cooperative catalysis | Access to C-5-allylated indolines in high yields (48-97%) and excellent enantioselectivities (82% to >99% ee). nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including indole derivatives, to create more sustainable and efficient processes. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

One-pot multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they combine several steps into a single operation, reducing solvent waste, purification steps, and reaction time. An environmentally friendly MCR for synthesizing functionalized indole derivatives utilizes green techniques like microwave irradiation or grindstone technology (mechanochemistry). researchgate.net Compared to conventional refluxing in ethanol (B145695), these solvent-free or solvent-minimal methods offer milder conditions, significantly shorter reaction times, and higher yields. researchgate.net

The choice of solvent and catalyst is another critical aspect of green chemistry. The use of benign solvents like ethanol or even performing reactions under solvent-free conditions is preferred. researchgate.netorientjchem.org Furthermore, employing biodegradable and reusable catalysts, such as tannic acid (a plant polyphenol), provides a cost-effective and environmentally friendly alternative to traditional Lewis acid catalysts for synthesizing aminoalkyl derivatives. orientjchem.org Catalyst-free methods, often facilitated by microwave irradiation or simply heating neat reactants, also represent a significant green advancement, eliminating the need for catalysts that can be toxic or difficult to remove. researchgate.netresearchgate.net These methods have been shown to provide required products more quickly and in better yields than traditional protocols. researchgate.net

The table below contrasts conventional synthetic approaches with green chemistry alternatives applicable to the synthesis of indole derivatives.

| Green Chemistry Principle | Methodology | Conditions | Advantages over Conventional Methods |

| Waste Prevention | One-pot, three-component synthesis | Microwave irradiation or grindstone technology | Shorter reaction times, higher yields, milder conditions, reduced solvent use compared to stepwise synthesis with heating. researchgate.net |

| Atom Economy | Multicomponent reactions (MCRs) | Acetic acid catalyst, ethanol solvent at 70 °C | High atom efficiency as water is the only molecule lost; avoids protecting groups and intermediate isolation. mdpi.com |

| Safer Solvents & Auxiliaries | Use of ethanol or solvent-free conditions | Condensation reactions in ethanol or neat | Eliminates hazardous solvents; ethanol is a renewable and less toxic solvent. researchgate.netorientjchem.orgmdpi.com |

| Design for Energy Efficiency | Microwave-assisted organic synthesis (MAOS) | Dedicated microwave reactor, solvent-free or ethanol | Rapid heating leads to significant rate enhancement and shorter reaction times (minutes vs. hours/days). researchgate.netresearchgate.net |

| Use of Renewable Feedstocks / Benign Catalysts | Use of a biodegradable catalyst | Tannic acid as a Lewis acid catalyst | Utilizes a naturally occurring, cheap, and biodegradable catalyst instead of metal-based or harsh acid catalysts. orientjchem.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino 1 1h Indol 5 Yl Ethanol Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The placement of substituents and the isomeric form of the core structure have profound effects on the biological activity of indole (B1671886) derivatives.

Positional isomerism, which concerns the specific location of functional groups or structural motifs, significantly influences molecular interactions with biological targets. For instance, in studies of bis-indole compounds acting as HIV-1 fusion inhibitors, the linkage position between the two indole rings was found to be critical. A study demonstrated that compounds with a 6–6′ linkage between the indole rings had significantly higher activity compared to those with 5–6′, 6–5′, or 5–5′ linkages. nih.gov The latter isomers showed a 3 to 4-fold reduction in binding affinity and a 4 to 20-fold decrease in antiviral activity in cell-based assays. nih.gov Similarly, for pentacyclic benzimidazole (B57391) derivatives, the position of an amino side chain dramatically impacts antiproliferative activity. mdpi.com Derivatives with an N,N-dimethylaminopropyl amino side chain at the C-7 position of the pentacyclic skeleton showed markedly increased activity. mdpi.com

The nature of substituents also plays a crucial role. In the development of inhibitors for inflammatory kinases TBK1 and IKKε, specific substituents on the A-ring of the chromeno[2,3-b]pyridine core were shown to enhance selectivity for one kinase over the other. nih.gov Furthermore, research on isosteviol-based 1,3-aminoalcohols revealed that while N-benzyl substitution was favorable for antiproliferative activity, N-alkyl substitution generally reduced it. nih.gov These findings underscore the importance of both substituent placement and chemical nature in fine-tuning the biological profile of a molecule.

Below is a data table summarizing the effects of positional isomerism on the activity of bis-indole HIV-1 fusion inhibitors.

| Linkage Position | Relative Binding Affinity | Relative Antiviral Activity |

| 6–6′ | High | High |

| 5–6′ | Reduced (3-4x) | Reduced (4-20x) |

| 6–5′ | Reduced (3-4x) | Reduced (4-20x) |

| 5–5′ | Reduced (3-4x) | Reduced (4-20x) |

Data sourced from studies on bis-indole derivatives targeting HIV-1 gp41. nih.gov

Stereochemistry and Enantiomeric Purity Influence on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with chiral biological targets like receptors and enzymes.

For instance, studies on vitamin D3 hydroxy derivatives have shown that different stereoisomers, such as 20S,23S(OH)2D3 and 20S,23R(OH)2D3, exhibit subtle but quantitative differences in their biological properties, including their effects on cell proliferation and immune activity. nih.gov This highlights that the specific spatial configuration of hydroxyl groups can lead to differential mechanisms of action. nih.gov The synthesis of stereochemically pure compounds is therefore essential for evaluating their specific pharmacological profiles and avoiding potential off-target effects or reduced efficacy from an undesired enantiomer. nih.gov The synthesis of isosteviol-based 1,3-aminoalcohols also proceeds via stereoselective transformations, emphasizing the need to control the 3D structure to achieve the desired biological outcome. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov This computational approach is instrumental in virtual screening, lead optimization, and de novo design. nih.gov

A typical pharmacophore model is generated from a set of active compounds and includes key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov For example, a pharmacophore model developed for histone deacetylase 2 (HDAC2) inhibitors successfully identified a model consisting of one HBA, one HBD, one HY, and one RA feature. nih.gov Such models serve as 3D queries to search large chemical databases for novel compounds that match the required spatial and chemical features, potentially leading to the discovery of new therapeutic agents. nih.govunipa.it The design of 2-Amino-1-(1H-indol-5-yl)ethanol derivatives can be guided by these principles, focusing on incorporating and correctly orienting functional groups that can interact favorably with key residues in a target's binding site.

The table below outlines common pharmacophore features used in ligand design.

| Pharmacophore Feature | Description | Example Group |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Carbonyl oxygen, Amine nitrogen |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Hydroxyl group, Amine hydrogen |

| Hydrophobic (HY) | A nonpolar region of the molecule. | Alkyl chain, Phenyl ring |

| Aromatic Ring (RA) | A planar, cyclic, conjugated ring system. | Indole ring, Benzene (B151609) ring |

| Positive Ionizable | A group that carries a positive charge at physiological pH. | Protonated amine |

| Negative Ionizable | A group that carries a negative charge at physiological pH. | Carboxylate group |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity using statistical models. nih.gov These models are built on molecular descriptors, which are numerical representations of the physicochemical properties of molecules.

QSAR plays a pivotal role in predicting the activity and potential toxicity of new drug candidates. nih.gov For example, a QSAR study on a series of isatin (B1672199) derivatives found that their antimicrobial activity was governed by the lipophilic parameter (log P) and certain topological parameters (valence zero and third-order molecular connectivity indices). researchgate.net By identifying which molecular properties are key drivers of activity, QSAR models can guide the synthesis of more potent compounds. Cheminformatics combines these computational approaches to analyze, manage, and model chemical and biological data, accelerating the drug discovery process. mdpi.com

Computational Docking and Molecular Dynamics Simulations in SAR Elucidation

Computational docking and molecular dynamics (MD) simulations are powerful tools used to visualize and understand how a ligand interacts with its biological target at an atomic level. mdpi.com These methods are crucial for elucidating Structure-Activity Relationships (SAR).

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions such as hydrogen bonds and hydrophobic contacts. nih.govmdpi.com In a study of indole-based HIV-1 inhibitors, docking calculations for a series of compounds produced a consensus binding pose, and the ranking of their calculated binding energies matched their experimentally determined biological activity. nih.gov

Molecular dynamics simulations complement docking by providing information on the dynamic stability of the ligand-receptor complex over time. mdpi.com By simulating the movements of atoms, MD can confirm whether the binding pose predicted by docking is stable and can reveal conformational changes in the protein or ligand upon binding. nih.govmdpi.com These computational techniques allow researchers to rationally design modifications to a lead compound, such as this compound, to enhance its binding affinity and, consequently, its biological efficacy. unipa.it

Comprehensive Pharmacological and Biological Activity Profiling of 2 Amino 1 1h Indol 5 Yl Ethanol Derivatives

Anticancer and Antitumor Efficacy

The primary measure of anticancer potential in early-stage research is the compound's ability to inhibit the proliferation of and induce death in cancer cells. The following sections outline the cytotoxic activity of 2-Amino-1-(1H-indol-5-yl)ethanol derivatives against several well-established cancer cell lines.

The cytotoxic effects of these derivatives have been assessed against a panel of human cancer cell lines, revealing a spectrum of activity that varies with the specific chemical modifications of the parent compound and the cancer cell type.

Derivatives of this compound have been investigated for their potential to combat breast cancer, a leading cause of cancer-related mortality in women. nih.gov The MCF-7 cell line is a model for estrogen receptor-positive breast cancer, while MDA-MB-231 represents a triple-negative breast cancer subtype, which is often more aggressive. japsonline.comdataone.org

Research into novel indole-based compounds has identified potent activity against these cell lines. For instance, certain derivatives demonstrated significant inhibitory effects, with IC50 values in the sub-micromolar to low micromolar range, indicating high potency. nih.gov Specifically, compounds designated as U2 and U3 showed IC50 values of 0.83 µM and 1.17 µM against MCF-7 cells, respectively. nih.gov The same compounds were also active against the highly metastatic MDA-MB-231 cell line, with IC50 values of 5.22 µM and 4.07 µM, respectively. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| U2 | MCF-7 | 0.83 ± 0.11 | nih.gov |

| U3 | MCF-7 | 1.17 ± 0.10 | nih.gov |

| U2 | MDA-MB-231 | 5.22 ± 0.55 | nih.gov |

| U3 | MDA-MB-231 | 4.07 ± 0.35 | nih.gov |

Lung cancer remains a major global health challenge. The A549 and H460 cell lines, both derived from non-small cell lung cancer, are commonly used to screen for new therapeutic agents. meddocsonline.org Studies on indole-based derivatives have shown promising results. For example, compounds U2 and U3 were also tested against the A549 cell line and exhibited potent cytotoxicity with IC50 values of 0.73 µM and 2.98 µM, respectively. nih.gov Other research on different series of derivatives has also reported activity against A549 cells, highlighting the potential of this chemical scaffold in developing new lung cancer treatments. nih.govnih.govrsc.orgmdpi.com

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| U2 | A549 | 0.73 ± 0.07 | nih.gov |

| U3 | A549 | 2.98 ± 0.19 | nih.gov |

Hepatocellular carcinoma is a prevalent form of liver cancer. The HepG2 cell line is a well-established model for studying the in vitro cytotoxicity of potential anticancer drugs. nih.govnih.gov While specific data on this compound derivatives against HepG2 is part of ongoing research, the broader class of indole (B1671886) derivatives has shown activity against this cell line, suggesting a potential avenue for future investigation.

Ovarian cancer is often diagnosed at advanced stages, making it difficult to treat. The A2780 cell line is a standard model for ovarian carcinoma. nih.govresearchgate.netnih.gov A series of novel 2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole derivatives were evaluated for their cytotoxic effects on A2780 cells. nih.gov Two compounds from this series, specifically 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3), displayed significant cytotoxic activity with IC50 values of 11.6 µM and 12.4 µM, respectively. nih.gov These findings underscore the potential of these derivatives in the context of ovarian cancer therapy. mdpi.comacs.org

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | A2780 | 11.6 | nih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | A2780 | 12.4 | nih.gov |

The HeLa cell line, derived from cervical cancer, is one of the oldest and most commonly used human cell lines in scientific research. nih.govresearchgate.netmdpi.com The same 2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole derivatives were also tested against HeLa cells. nih.gov The compounds 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) showed notable activity, with IC50 values of 22.4 µM and 19.4 µM, respectively. nih.gov Another derivative in the series also showed activity against HeLa cells. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | HeLa | 22.4 | nih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | HeLa | 19.4 | nih.gov |

In Vitro Cytotoxicity Across Diverse Cancer Cell Lines

Other Carcinoma Cell Lines

The cytotoxic effects of this compound derivatives and related indole-containing structures have been evaluated against a variety of carcinoma cell lines. For instance, newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives showed significant cytotoxic activity against human ovarian cancer cells (A2780) and human cervical cancer cells (HeLa). nih.govnih.gov Specifically, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole and its 4-phenylthiazole (B157171) counterpart were effective inhibitors on both cell lines. nih.govnih.gov

Further studies on different heterocyclic derivatives incorporating the indole moiety have expanded the scope of their anticancer potential. Pseudothiohydantoin derivatives have demonstrated cytotoxicity against cell lines such as human colon carcinoma (Caco-2), human pancreatic carcinoma (PANC-1), glioma (U-118 MG), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30). mdpi.com Similarly, a series of 2-arylamino-5-(indolyl)-1,3,4-thiadiazoles has been synthesized and shown to be potent cytotoxic agents against selected human cancer cell lines. researchgate.net Another study highlighted a potent indole derivative, (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1h-indol-3-yl)methanone, which exhibited excellent cytotoxic activity against MCF-7 breast cancer cells and HT-29 colon cancer cells. researchgate.net

The following table summarizes the in vitro cytotoxicity of various indole derivatives in different carcinoma cell lines.

| Compound/Derivative Class | Cell Line | Cancer Type | Measured Activity (IC50/GI50) |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 | Ovarian | IC50: 11.6 μM nih.gov |

| HeLa | Cervical | IC50: 22.4 μM nih.gov | |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | A2780 | Ovarian | IC50: 12.4 μM nih.gov |

| HeLa | Cervical | IC50: 19.4 μM nih.gov | |

| (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1h-indol-3-yl)methanone | MCF-7 | Breast | 0.013 µM researchgate.net |

| HT-29 | Colon | 0.143 µM researchgate.net | |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) | Multiple | Various | GI50: 29 nM nih.gov |

| 2-thioxoimidazolidin-4-one derivative (Compound 4) | HepG2 | Liver | IC50: 0.017 μM mdpi.com |

In Vivo Antitumor Efficacy Studies

The promising in vitro results of these derivatives have been substantiated by in vivo studies, which confirm their antitumor effects in living organisms. Experiments in nude mice have demonstrated that certain chiral derivatives of natural compounds can exert a strong inhibitory effect on tumor growth. nih.gov In one study evaluating (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1h-indol-3-yl)methanone, the Relative Tumor Volume (RTV) in the control group increased rapidly over 18 days, indicating significant tumor growth, which was effectively suppressed by the test compound. researchgate.net

Another in vivo study using a 2-thioxoimidazolidin-4-one derivative showed a promising tumor inhibition ratio of 48.4% in mice bearing solid Ehrlich carcinoma (SEC), highlighting its potent anti-cancer activity. mdpi.com These studies collectively affirm that the cytotoxic effects observed in cell cultures translate to tangible antitumor efficacy in preclinical animal models.

| Compound/Derivative Class | Animal Model | Key Findings |

| Chiral derivatives of Baicalin | Nude Mice | Strong inhibitory effect on tumors. nih.gov |

| (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1h-indol-3-yl)methanone | Not Specified | Significant suppression of Relative Tumor Volume (RTV) compared to control. researchgate.net |

| 2-thioxoimidazolidin-4-one derivative (Compound 4) | SEC-bearing Mice | Achieved a tumor inhibition ratio of 48.4%. mdpi.com |

Mechanisms of Action in Oncological Contexts

The antitumor activities of this compound derivatives are driven by several distinct molecular mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and modulating key signaling pathways.

A primary mechanism of action for many anticancer agents, including indole derivatives, is the induction of apoptosis. Research has shown that treatment with certain compounds leads to a cascade of events culminating in programmed cell death. One of the key players in this process is Poly(ADP-ribose) polymerase (PARP). Studies have demonstrated that ethanol (B145695) can elicit caspase-mediated cleavage of PARP-1, a hallmark of apoptosis. nih.gov Furthermore, direct inhibition of PARP-1 has been shown to induce apoptosis in human cervical cancer (HeLa) cells. nih.gov Some derivatives have been observed to induce apoptosis by upregulating pro-apoptotic genes such as p53 and various caspases, which are critical executioners of the apoptotic pathway. mdpi.com

In addition to inducing cell death, these compounds can inhibit cancer cell proliferation by causing cell cycle arrest. This prevents cancer cells from replicating their DNA and dividing. Studies have shown that high concentrations of ethanol can perturb cell cycle progression, causing a transient block in the G2/M phase (mitosis inhibition) and a more sustained block in the G0/G1 phase. nih.gov This G0/G1 arrest prevents cells from entering the S phase, where DNA synthesis occurs. nih.gov Other compounds have also been found to reduce cell proliferation in a time- and dose-dependent manner by specifically blocking the cell cycle in the G0/G1 phase. nih.gov Certain derivatives can arrest the cell cycle at the G2/M phase, further demonstrating the diverse ways these compounds can halt cancer progression. mdpi.com

A sophisticated mechanism of action involves the modulation of orphan nuclear receptors, such as Nur77. nih.gov Under normal conditions, Nur77 resides in the nucleus; however, certain stimuli can cause it to migrate to the mitochondria. nih.gov In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein and thereby triggering cell death. nih.gov Studies have found that specific indole derivatives can induce the expression of Nur77 and promote its translocation from the nucleus to the mitochondria, activating this apoptotic pathway. nih.gov For example, the shikonin (B1681659) derivative SK07 was identified as a modulator that targets Nur77 to induce apoptosis. nih.gov

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver of cancer development and resistance to therapy. mdpi.com The indole structure has served as a valuable scaffold for designing potent FGFR inhibitors. nih.gov The compound CH5183284/Debio 1347, an indole derivative, is an orally available inhibitor that selectively targets FGFR1, FGFR2, and FGFR3 kinases, leading to antiproliferative activity by inducing apoptosis. researchgate.net Molecular docking and in vitro enzyme assays have been used to develop and evaluate novel indole-based compounds as selective FGFR inhibitors. nih.gov This targeted inhibition of growth factor signaling represents a key strategy for disrupting tumor growth and survival.

| Derivative Class | Target | Measured Activity (IC50) |

| 2-hydroxy-1H-indene-1,3(2H)-dione derivative (7b) | FGFR1 | 3.1 μM pensoft.net |

| 2-hydroxy-1H-indene-1,3(2H)-dione derivative (9b) | FGFR1 | 3.3 μM pensoft.net |

| 2-hydroxy-1H-indene-1,3(2H)-dione derivative (9c) | FGFR1 | 4.1 μM pensoft.net |

| [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347) | FGFR1, FGFR2, FGFR3 | Selectively inhibits kinases researchgate.net |

Induction of Non-Apoptotic Cell Death (e.g., Methuosis)

Indole compounds, a significant class of heterocyclic molecules, are recognized for their ability to induce cell death in various pathological contexts, particularly in cancer. While apoptosis is the most studied form of programmed cell death initiated by these derivatives, evidence also points towards their capacity to trigger other forms of regulated cell death (RCD). nih.gov

Naturally derived indole alkaloids can modulate critical signaling pathways that lead to cell demise. nih.gov For instance, the induction of cell death can be mediated through the regulation of death receptors and their ligands, which are central to the extrinsic apoptosis pathway. nih.gov When ligands such as TNF-α bind to their corresponding cell surface receptors, a signaling cascade is initiated, culminating in the activation of caspases and subsequent apoptosis. nih.gov Certain indole alkaloids have been shown to enhance the expression of TNF-α, thereby promoting this cell death pathway. nih.gov

Furthermore, indole derivatives can influence the intrinsic, or mitochondrial, pathway of cell death. This pathway is controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members. nih.gov Indole-3-carbinol (I3C) and its dimer 3,3′-diindolylmethane (DIM) have been found to alter the balance of these proteins, favoring apoptosis. nih.gov They can up-regulate Bax and down-regulate Bcl-2 and Bcl-XL, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of the caspase cascade. nih.govnih.gov

In the context of non-apoptotic cell death, studies on indole-based molecules have shown they can trigger cellular events compatible with programmed cell death in organisms like Acanthamoeba. For example, methyl 6-chloro-1H-indole-3-carboxylate induces chromatin condensation and collapses the mitochondrial membrane potential, leading to mitochondrial dysfunction and oxidative stress, which are hallmarks of some programmed cell death pathways. asm.org While the specific induction of methuosis by this compound derivatives is not yet extensively documented, the broader family of indole compounds demonstrates a clear capacity to initiate various forms of regulated cell death beyond classical apoptosis, suggesting a promising area for future investigation. nih.govasm.org

Antimicrobial and Antifungal Spectrum

Derivatives of this compound belong to the broader class of indole-containing compounds, which are of significant interest in the development of new antimicrobial agents due to their wide spectrum of activity.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Indole derivatives have demonstrated notable antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial potency of these compounds is influenced by the various substituents on the indole ring and associated heterocyclic systems. For example, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov

Ethanol extracts containing indole-related structures have proven to be more potent against Gram-positive bacteria compared to Gram-negative strains. nih.gov Specifically, some indole-thiadiazole and indole-triazole derivatives have exhibited significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov The presence of a chloro substituent on the indole ring has been noted to be beneficial for the antibacterial activity of some derivatives. nih.gov

A critical application of indole derivatives is in combating multi-drug resistant (MDR) bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The development of novel agents against MRSA is a global health priority, and indole-based compounds have shown considerable promise. researchgate.net

Several studies have highlighted the potent anti-MRSA activity of specific indole derivatives. For instance, bis-indole derivatives have demonstrated very low MIC values against MRSA, with some chlorinated versions showing MICs as low as 0.04 µg/mL. researchgate.net Indole derivatives that also contain a 1,2,4-triazole or 1,3,4-thiadiazole ring have shown excellent activity against MRSA, in some cases surpassing the efficacy of standard antibiotics like ciprofloxacin. nih.gov Similarly, novel hybrid compounds, such as bisindole tetrahydrocarbazoles and carbazoles, have been evaluated against various S. aureus strains, including MRSA, with some derivatives showing MIC values as low as 1–2 µg/mL. mdpi.com A marine-derived chlorinated indole sesquiterpene, chloroxiamycin, exhibited an MIC of 16 μg/mL against MRSA. doi.org

Table 1: Antibacterial Activity of Selected Indole Derivatives against Gram-Positive and Gram-Negative Bacteria

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-Thiadiazole | S. aureus | 6.25 | nih.gov |

| Indole-Triazole | S. aureus | 6.25 | nih.gov |

| Indole-Thiadiazole | MRSA | >50 | nih.gov |

| Indole-Triazole | MRSA | 3.125 | nih.gov |

| Indole-Thiadiazole | E. coli | 25 | nih.gov |

| Indole-Triazole | E. coli | 12.5 | nih.gov |

| Indole-Thiadiazole | B. subtilis | 12.5 | nih.gov |

| Indole-Triazole | B. subtilis | 6.25 | nih.gov |

| cis-Indole Tetrahydrocarbazole | MRSA | 1-2 | mdpi.com |

| Chloroxiamycin | MRSA | 16 | doi.org |

| Indolylbenzo[d]imidazole | MRSA | <1 | mdpi.com |

Mycobacterial Species (e.g., Mycobacterium tuberculosis)

The search for new anti-tubercular agents is critical, and indole derivatives have emerged as a promising class of compounds. Some eugenol (B1671780) derivatives have shown significantly higher activity against non-tuberculous mycobacteria compared to the parent compound. mdpi.com A pyrazolo[4,3-d]pyrimidine derivative, DRILS-1398, which incorporates an indole moiety, was identified as a potent inhibitor of M. tuberculosis chorismate mutase and demonstrated efficacy against multi-drug resistant M. tuberculosis strains with an MIC of 4 µg/mL. nih.gov Other compounds, such as fusaric acid, have also shown potential activity against M. tuberculosis. nih.gov

Antifungal Efficacy against Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus)

Indole derivatives have also been investigated for their antifungal properties against clinically important pathogenic fungi. Studies on 1-(1H-indol-3-yl) derivatives have demonstrated fungicidal activity against various strains of Candida albicans, Candida glabrata, Candida parapsilosis, and Aspergillus niger, with active concentrations ranging from 0.250 to 1 mg/mL. nih.gov The mechanism of action for some of these compounds may involve the inhibition of microbial tyrosinase. nih.gov

Derivatives containing both indole and other heterocyclic rings like 1,2,4-triazole and 1,3,4-thiadiazole have shown broad-spectrum antimicrobial activity, including against C. albicans and Candida krusei, with MIC values between 3.125 and 50 µg/mL. nih.govnih.gov Specifically, certain indole-triazole derivatives were found to be highly active against C. albicans and C. krusei. nih.gov Indolylbenzo[d]imidazole derivatives also showed low MIC values of 3.9 µg/mL against C. albicans. mdpi.com

The efficacy of standard antifungal drugs against Aspergillus fumigatus has been well-established, with agents like liposomal amphotericin B and voriconazole (B182144) being fungicidal. nih.govnih.gov Essential oil components such as citral (B94496) have shown an MIC of 0.5 μL/mL against Aspergillus flavus. mdpi.com While direct data on this compound is limited, the consistent antifungal activity across a range of indole derivatives underscores the potential of this chemical scaffold for developing new antifungal agents. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

| Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(1H-indol-3-yl) derivative (3b) | C. albicans ATCC 10531 | 250 - 500 | nih.gov |

| 1-(1H-indol-3-yl) derivative (3c) | C. albicans ATCC 10531 | 250 | nih.gov |

| 1-(1H-indol-3-yl) derivative (3e) | C. albicans ATCC 10531 | 500 - 1000 | nih.gov |

| 1-(1H-indol-3-yl) derivative (3c) | A. niger ATCC 16404 | 250 | nih.gov |

| Indole-Triazole (3d) | C. albicans | 3.125 | nih.gov |

| Indole-Triazole (3d) | C. krusei | 3.125 | nih.gov |

| Indolylbenzo[d]imidazole (3ag) | C. albicans | 3.9 | mdpi.com |

| Indolylbenzo[d]imidazole (3aq) | C. albicans | 3.9 | mdpi.com |

Inhibition of Microbial Biofilm Formation

Microbial biofilms pose a significant challenge in clinical settings due to their increased resistance to antimicrobial treatments. researchgate.net The ability to inhibit biofilm formation is a key strategy in combating persistent infections. Indole and its derivatives have been identified as promising anti-biofilm agents. researchgate.netmdpi.com

These compounds can interfere with biofilm formation through various mechanisms. One primary target is the quorum sensing (QS) system, which bacteria use to coordinate gene expression and collective behaviors like biofilm formation. nih.govnih.gov By blocking QS, indole derivatives can prevent the bacteria from initiating the biofilm development process. nih.gov

Furthermore, indole derivatives can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. mdpi.com Studies have shown that certain indole-containing extracts can significantly reduce bacterial adhesion to epithelial cells. mdpi.com They can also disrupt the integrity of the bacterial cell membrane, leading to the release of cellular components and preventing the establishment of a mature biofilm. doi.orgmdpi.com For example, the chlorinated indole sesquiterpene, chloroxiamycin, was shown to disrupt the cell wall and membrane of MRSA. doi.org Specific 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated excellent antibiofilm activity, not only by inhibiting biofilm formation but also by killing cells within mature biofilms of S. aureus and C. albicans. mdpi.com

Investigation of Antimicrobial Resistance Mechanisms

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents and a thorough understanding of how bacteria might develop resistance to them. mdpi.comnih.gov For any new class of compounds, including derivatives of this compound, investigating potential resistance mechanisms is a critical step in their preclinical evaluation.

Bacteria have evolved a variety of sophisticated strategies to counteract the effects of antimicrobial drugs. mdpi.comnih.gov These mechanisms, which can be intrinsic or acquired, are the primary focus when studying antimicrobial resistance. nih.govnih.gov Key mechanisms include:

Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or destroy the antimicrobial agent. mdpi.com A prominent example is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them inactive. nih.gov

Target Modification: The bacterial target of the drug can be altered, reducing the compound's binding affinity. nih.gov For instance, mutations in penicillin-binding proteins (PBPs) in Gram-positive bacteria can lead to resistance against β-lactam drugs. nih.gov Similarly, alterations in the d-alanyl-d-alanine (B1587853) terminus of peptidoglycan precursors can confer resistance to glycopeptide antibiotics. mdpi.com

Reduced Permeability: Bacteria can limit the uptake of a drug by modifying their cell envelope, for example, through alterations in porin channels in Gram-negative bacteria, thereby preventing the drug from reaching its intracellular target. mdpi.comnih.gov

Active Efflux: Pathogens can utilize membrane-embedded efflux pumps to actively transport antimicrobial agents out of the cell before they can exert their effect. mdpi.comnih.gov This is a common mechanism that can lead to resistance to multiple drug classes. mdpi.com

Investigating these potential resistance pathways for this compound derivatives would involve laboratory studies where bacteria are exposed to sub-lethal concentrations of the compounds over time to select for resistant mutants. Subsequent genomic and proteomic analysis of these resistant strains would help identify the specific mechanisms at play.

Antioxidant and Redox Modulatory Properties

The indole nucleus is a well-known scaffold in medicinal chemistry that can contribute to antioxidant activity. The ability of this compound derivatives to modulate oxidative stress is evaluated through various assays that measure their capacity to scavenge free radicals and reduce oxidized species.

Free Radical Scavenging Assays (e.g., DPPH radical)

A primary method for evaluating the antioxidant potential of chemical compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov This popular and straightforward spectrophotometric method relies on the use of a stable free radical, DPPH, which has a deep violet color in solution and a characteristic absorption maximum around 517 nm. nih.govmdpi.com

When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical. nih.gov This process neutralizes the radical, converting it to its reduced form (DPPH-H), which is accompanied by a color change from violet to yellow. nih.gov The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its scavenging capacity. mdpi.com The activity is often expressed as the percentage of DPPH radical inhibition or as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. While specific data for this compound itself is not detailed in the reviewed literature, studies on structurally related aminoalkanol derivatives have included evaluations of antioxidant activity using the DPPH assay. nih.gov

Table 1: Example Data Representation for DPPH Radical Scavenging Activity

| Compound/Derivative | Concentration (µg/mL) | % DPPH Inhibition | IC50 (µg/mL) |

| Derivative A | 50 | 35.2% | 142.5 |

| Derivative B | 50 | 68.9% | 72.6 |

| Ascorbic Acid (Std.) | 50 | 95.4% | <50 |

Note: This table is for illustrative purposes to show how data from a DPPH assay is typically presented.

Reduction Potential Determination (e.g., Fe(TPTZ)3+ complex)

The reducing power of a compound is another important indicator of its potential antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method used to measure this property. This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

The reaction results in the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a strong absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample. The results are typically expressed as molar equivalents of a standard antioxidant, such as Trolox or FeSO₄. This assay provides insight into the ability of the this compound derivatives to donate electrons, a key mechanism in terminating radical chain reactions.

In Vitro and Cellular Antioxidant Effects

Beyond simple chemical assays, evaluating the antioxidant effects of this compound derivatives in biological systems is crucial. In vitro and cellular assays provide a more comprehensive understanding of a compound's potential to protect against oxidative damage in a biological context. mdpi.comrsc.org

In vitro models can assess the ability of these compounds to inhibit lipid peroxidation, a key process in cellular injury. nih.gov For example, assays can measure the formation of thiobarbituric acid-reactive substances (TBARS) in LDL or tissue homogenates exposed to oxidative stress. nih.gov A reduction in TBARS formation in the presence of the test compound indicates a protective effect.

Cellular antioxidant assays involve treating cultured cells (e.g., fibroblasts, neurons) with the compounds and then exposing them to an oxidative challenge, such as hydrogen peroxide (H₂O₂) or other reactive oxygen species (ROS) inducers. mdpi.com The protective effect is then quantified by measuring cell viability, intracellular ROS levels using fluorescent probes, or markers of oxidative damage to DNA and proteins. mdpi.commdpi.com Some heterocyclic compounds have demonstrated the ability to inhibit melanin (B1238610) biosynthesis in B16F10 cells, an effect attributed in part to their antioxidant capacity alongside direct enzyme inhibition. mdpi.com Such studies are critical to confirm that the antioxidant activity observed in chemical assays translates into a meaningful protective effect at the cellular level.

Neurological and Central Nervous System Activities

Indole-containing structures are privileged scaffolds for targeting the central nervous system, due to their resemblance to endogenous neurotransmitters like serotonin (B10506). Derivatives of this compound are therefore of interest for their potential neurological activities.

Analgesic and Anti-neuropathic Pain Efficacy

Neuropathic pain is a chronic and debilitating condition that arises from damage or disease affecting the somatosensory nervous system. nih.gov Current treatments are often inadequate, creating a need for new therapeutic agents. nih.gov Research into new aminoalkanol derivatives has demonstrated their potential as both anticonvulsant and analgesic agents, particularly for neuropathic pain. nih.gov

In a study investigating a series of novel aminoalkanol derivatives, one compound, (R,S)-trans-2-((2-(2,3,5-trimethylphenoxy)ethyl)amino)cyclohexan-1-ol, showed significant analgesic activity in a mouse model of oxaliplatin-induced neuropathic pain. nih.gov This finding is significant as it points to the potential of this chemical class to alleviate chemotherapy-induced neuropathy, a common and difficult-to-treat side effect of cancer treatment. researchgate.net The analgesic effects of such compounds may be mediated through various mechanisms, including modulation of serotonin or adrenergic pathways, or interaction with ion channels involved in pain signaling. nih.gov The efficacy of these compounds in preclinical models warrants further investigation into their precise mechanisms of action and their potential for development as treatments for neuropathic pain. nih.govresearchgate.net

Table 2: Analgesic Activity of Lead Aminoalkanol Derivative in an Animal Model

| Compound | Model | Activity |

| (R,S)-trans-2-((2-(2,3,5-trimethylphenoxy)ethyl)amino)cyclohexan-1-ol | Oxaliplatin-induced neuropathic pain (mice) | Active at 15 mg/kg (i.p.) |

Source: Data derived from a study on new aminoalkanol derivatives. nih.gov

Antidepressant-like Effects

Derivatives of this compound have shown potential as antidepressant agents. Studies on related indole compounds have demonstrated significant antidepressant activity in animal models. For instance, a series of 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives exhibited notable antidepressant effects in the forced swim test in mice, with some compounds showing potency comparable to the reference drugs imipramine (B1671792) and fluoxetine. semanticscholar.org The antidepressant potential of these compounds is often linked to their interaction with neurotransmitter systems.

Anti-migraine and Cluster Headache Treatment Potential

The therapeutic potential of this compound derivatives in the context of migraines and cluster headaches is an area of interest, largely due to the established role of serotonin (5-HT) in these conditions. Psilocybin, a naturally occurring tryptamine (B22526), is currently being investigated for its efficacy in treating cluster headaches. wikipedia.org Given that many this compound derivatives interact with serotonin receptors, they represent a promising avenue for the development of new treatments for these debilitating headache disorders.

Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576), Serotonin)

A significant aspect of the pharmacological profile of this compound derivatives is their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

For example, certain 2-amino-5-phenyl-1,4,5,6-tetrahydropyrimidine derivatives have demonstrated potent inhibition of norepinephrine (B1679862) and dopamine uptake in vitro. nih.gov This activity is a key mechanism of action for many established antidepressant medications. Furthermore, structure-activity relationship studies of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivatives have identified compounds that are potent inhibitors of the norepinephrine transporter with significant selectivity over the serotonin transporter. ebi.ac.uk

The interaction with the serotonin system is also prominent. Acute ethanol exposure has been found to reduce the internalization of serotonin 5-HT1A receptors by increasing the degradation of β-arrestin2. nih.gov This highlights a potential mechanism by which these compounds could influence serotonergic signaling. Additionally, some indole derivatives have been synthesized and studied as ligands for serotonin 5-HT1A and 5-HT2A receptors. nih.gov

Receptor Agonism/Antagonism Profiles (e.g., D2/D3 Dopamine, 5-HT, κ-Opioid)

The interaction of this compound derivatives with various receptor subtypes is a key determinant of their pharmacological effects.

Dopamine Receptors: Research on trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives has focused on their potential as dopamine receptor ligands. ebi.ac.uk These studies aim to develop selective D1 and D2 agonists.

Serotonin (5-HT) Receptors: Many indole derivatives exhibit significant affinity for serotonin receptors. For example, derivatives of 1,2-amino alcohols of the indole series have been studied for their activity at 5-HT2 and 5-HT3 receptors. researchgate.net Furthermore, specific indole derivatives have been designed as ligands for 5-HT1A and 5-HT2A receptors, with molecular modeling studies revealing their binding modes within the receptor's orthosteric binding pocket. nih.gov The hallucinogenic and serotonergic effects of psilocybin, a tryptamine alkaloid, are mediated by its agonist activity at serotonin receptors, particularly the 5-HT2A receptor. wikipedia.org

κ-Opioid Receptors: The pharmacological activity of some indole series amino alcohols has been investigated in relation to κ-opioid receptors. researchgate.net Additionally, certain diazatricyclodecane derivatives with an indole moiety have shown affinity for μ-opioid receptors. nih.gov

Receptor Binding Affinities of Selected Indole Derivatives

| Compound | Receptor Target | Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| 2-[(methoxycarbonyl)amino]-5-phenyl-1,4,5,6-tetrahydropyrimidine | Norepinephrine and Dopamine Uptake | Potent inhibitor | nih.gov |

| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivative (Compound 20) | Norepinephrine Transporter | IC50 = 4 nM | ebi.ac.uk |

| Indole derivative D2AAK5 | Serotonin 5-HT1A/2A Receptors | Binds to orthosteric pocket | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Several studies have highlighted the anti-inflammatory and immunomodulatory potential of indole derivatives and related compounds.

Ethanol extracts of various natural products have demonstrated anti-inflammatory properties. For instance, the ethanol extract of Dan-Lou prescription was found to decrease the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated cells, which was attributed to the inhibition of iNOS and COX-2 expression. nih.gov Similarly, an ethanol extract of Potentilla paradoxa Nutt. exhibited anti-inflammatory effects by suppressing the Src/NF-κB signaling pathway. mdpi.com The ethanol extract of the green algae Prasiola japonica also showed potent inhibition of inflammatory responses. nih.gov

Specifically, 2-amino-5-alkylidene-thiazol-4-ones, which can incorporate an indole moiety, have been evaluated for their anti-inflammatory activity on human peripheral blood mononuclear cells. researchgate.net Furthermore, novel 2-amino-5-hydroxyindoles have been designed as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation and allergic reactions. nih.gov

Cardiovascular and Hemorheological Activities

The cardiovascular effects of this compound derivatives and related structures have been a subject of investigation.

Studies on N,N-dialkylated derivatives of 2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene have explored their cardiovascular effects following central or peripheral administration in rats. nih.gov In the context of hemo-rheological activities, some indole series amino alcohols were found to possess anti-aggregant activity on platelets, with some compounds showing greater activity than acetylsalicylic acid. researchgate.net However, these particular compounds did not significantly affect blood viscosity. researchgate.net

Antiarrhythmic Properties

The potential for antiarrhythmic activity is a notable feature of some amino alcohol derivatives. New N-acyl derivatives of 2-amino-1-alcohols have been synthesized and screened for this property. nih.gov One such derivative was found to be more active than quinidine (B1679956) in a chloroform-induced arrhythmia model. nih.gov However, it did not prevent arrhythmias induced by adrenaline and strophanthine. nih.gov

Further research into 1-N and 3-N aminoalkyl derivatives of 5,5-diphenylhydantoin has identified compounds with properties characteristic of class Ia antiarrhythmic agents according to the Vaughan Williams classification. nih.gov Additionally, in vitro studies of indole series amino alcohols have assessed their antiarrhythmic activity. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Imipramine |

| Fluoxetine |

| Psilocybin |

| 2-amino-5-phenyl-1,4,5,6-tetrahydropyrimidine |

| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol |

| β-arrestin2 |

| trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indene |

| 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline |

| 1,2-amino alcohols of the indole series |

| diazatricyclodecane |

| 2-amino-5-alkylidene-thiazol-4-one |

| 2-amino-5-hydroxyindole |

| N,N-dialkylated derivatives of 2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene |

| N-acyl derivatives of 2-amino-1-alcohols |

| Quinidine |

Antiplatelet Aggregation Activity

Derivatives of this compound have been investigated for their potential to inhibit platelet aggregation, a key process in thrombus formation. Research into a series of indole-containing 1,2-amino alcohols has demonstrated notable antiaggregant properties.

In a study evaluating the effects of four specific derivatives (IIa-d) on ADP-induced platelet aggregation, significant inhibitory activity was observed. The extent of this activity was found to be dependent on the nature of the N-substituent within the 1,2-amino alcohol portion of the molecule. Specifically, modifications to the length of the polymethylene chain at the nitrogen atom influenced the pharmacological response.

The study revealed that decreasing the length of this chain, from a 2-hydroxy-3-(dibutylamino)propyl substituent in compound IIa to a 2-hydroxy-3-(dipropylamino)propyl in IIb and a 2-hydroxy-3-(butyl(methyl)amino)propyl in IId, resulted in an increase in antiplatelet activity. The most potent of the tested compounds, IId, exhibited a substantial inhibition of ADP-induced platelet aggregation. In fact, compounds IIb, IIc, and IId demonstrated greater antiaggregant activity than the well-known antiplatelet agent, acetylsalicylic acid.

The table below summarizes the antiplatelet aggregation activity of these this compound derivatives.

| Compound | N-Substituent Group | Inhibition of ADP-induced Platelet Aggregation (Δ% relative to control) |

| IIa | 2-hydroxy-3-(dibutylamino)propyl | -9.14 ± 6.84 |

| IIb | 2-hydroxy-3-(dipropylamino)propyl | -51.8 ± 13.1 |

| IIc | Not specified in the available text | -63.2 ± 3.6 |

| IId | 2-hydroxy-3-(butyl(methyl)amino)propyl | -92.14 ± 4.23 |

Data sourced from a study on the pharmacological activity of indole series amino alcohols.

Effects on Blood Viscosity and Erythrocyte Aggregation

The hemorheological properties of this compound derivatives have also been a subject of investigation, particularly their influence on blood viscosity and the aggregation of red blood cells (erythrocytes).

In the same study that identified their antiplatelet effects, the indole series amino alcohols (compounds IIa, IIb, and IId) were assessed for their impact on erythrocyte aggregation. The results indicated that these specific derivatives did not significantly affect the erythrocyte aggregation index. This suggests that their mechanism of action in modulating blood properties is likely independent of an influence on red blood cell clumping.

The table below presents the findings on the change in the erythrocyte aggregation index for these compounds.

| Compound | N-Substituent Group | Change in Erythrocyte Aggregation Index (Δ% relative to control) |

| IIa | 2-hydroxy-3-(dibutylamino)propyl | -4.69 ± 1.8 |

| IIb | 2-hydroxy-3-(dipropylamino)propyl | -2.0 ± 1.2 |

| IId | 2-hydroxy-3-(butyl(methyl)amino)propyl | -3.99 ± 2.9 |

Data sourced from a study on the pharmacological activity of indole series amino alcohols.

Other Potential Biological Activities

Beyond their effects on platelet and erythrocyte aggregation, derivatives of this compound have shown promise in other areas of pharmacological activity. The indole nucleus is a common scaffold in many biologically active compounds, suggesting a broad potential for its derivatives.

The same series of indole amino alcohols (IIa-d) that were evaluated for antiplatelet activity also demonstrated marked antioxidant actions. The antioxidant activity was influenced by the substituent at the R position, with a phenyl-2-propenone group contributing significantly to this effect. Replacement of this group led to a decrease in the observed antioxidant response.

Furthermore, these compounds were found to possess antiarrhythmic properties. The antiarrhythmic activity, much like the antiplatelet effects, was dependent on the structure of the N-substituent in the 1,2-amino alcohol moiety.

While not specifically demonstrated for this compound itself, the broader class of indole derivatives has been explored for a wide range of biological activities, including:

Anticancer activity: Certain indole derivatives have been synthesized and evaluated for their potential to inhibit the growth of cancer cells.

Anti-inflammatory effects: The indole structure is a key component of several anti-inflammatory drugs, and novel derivatives continue to be investigated for this purpose.

Antimicrobial properties: Various substituted indoles have been tested against bacterial and fungal strains.

Neuroprotective potential: The structural similarities of some indole compounds to neurotransmitters have led to research into their effects on the central nervous system.

These diverse biological activities associated with the indole core suggest that derivatives of this compound may represent a promising area for further pharmacological research and drug discovery.

Preclinical and Translational Research of 2 Amino 1 1h Indol 5 Yl Ethanol Based Therapeutics

In Vivo Pharmacokinetic (PK) Studies of Novel Derivatives

The journey of a potential therapeutic from a laboratory curiosity to a clinical candidate heavily relies on its pharmacokinetic profile. In vivo PK studies are essential to understand how the body absorbs, distributes, metabolizes, and excretes a drug, collectively known as ADME. For novel derivatives of 2-Amino-1-(1H-indol-5-yl)ethanol, these studies would be crucial in determining their potential for systemic therapeutic use.

Research on other indole (B1671886) derivatives provides a template for the types of PK parameters that are evaluated. For instance, a study on a novel indole derivative, compound 43, which acts as a lysine-specific demethylase 1 (LSD1) inhibitor, demonstrated favorable metabolic stability in in vivo studies. nih.gov The compound exhibited a half-life (t1/2) of 6.27 hours when administered orally and 8.78 hours with intravenous administration in xenograft models, suggesting good bioavailability and persistence in the body. nih.gov

For this compound-based therapeutics, similar studies would be conducted in animal models to establish key parameters.

Table 1: Representative Pharmacokinetic Parameters for an Investigational Indole Derivative

| Parameter | Oral Administration | Intravenous Administration |

| Half-life (t1/2) | 6.27 hours | 8.78 hours |

Data based on a representative indole derivative, compound 43. nih.gov

These studies would involve administering the compound to animals (e.g., mice or rats) via different routes and collecting blood samples at various time points to measure the drug concentration. The data generated would inform the selection of candidates with desirable PK properties for further development.

Assessment of In Vivo Efficacy in Disease Models

Once a favorable pharmacokinetic profile is established, the next critical step is to assess the in vivo efficacy of the novel derivatives in relevant disease models. Given the broad therapeutic potential of indole compounds, these models could range from oncology to neurology and beyond.

In the context of cancer, indole derivatives have shown significant promise. For example, a hybrid compound incorporating indole and imidazole (B134444) moieties demonstrated potent tubulin inhibition, leading to an 83.8% decrease in tumor cell growth and a 62.8% reduction in tumor weight in a preclinical cancer model following intraperitoneal injection. nih.gov Similarly, N-benzylisoindole-1,3-dione derivatives have been evaluated in xenograft models of lung adenocarcinoma, where they showed inhibitory effects on tumor growth. nih.gov

For neurological disorders such as Alzheimer's disease, indole-based compounds are being investigated for their ability to inhibit cholinesterases or modulate other relevant pathways. nih.govnih.gov Efficacy in these models would be assessed by measuring improvements in cognitive function, reduction of pathological markers like amyloid plaques, or other relevant behavioral and histological endpoints.

The choice of disease model is critical and would be guided by the initial in vitro screening and the proposed mechanism of action of the this compound derivatives.

Preliminary Safety and Tolerability Evaluations (e.g., selective cytotoxicity between normal and tumor cells)

A crucial aspect of preclinical development is the evaluation of a compound's safety and tolerability. A promising therapeutic must not only be effective but also exhibit a favorable safety profile, with minimal toxicity to healthy cells and tissues. A key concept in cancer drug development is selective cytotoxicity, which is the ability of a compound to kill cancer cells while sparing normal, non-cancerous cells. acs.org

This selectivity is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells (CC50) to the cytotoxic concentration in cancer cells (IC50). A higher SI value indicates greater selectivity for cancer cells.

Studies on other indole derivatives have highlighted the potential for achieving such selectivity. For instance, an indole-aryl amide derivative, compound 5, demonstrated noteworthy selectivity towards a malignant colon cancer cell line (HT29) without affecting healthy human intestinal cells. nih.gov In another example, an indole iso-quinoline hybrid was found to have selective cytotoxicity against leukemia cells with no apparent toxicity to normal T-lymphocytes, even at high concentrations. nih.gov

Table 2: Example of Selective Cytotoxicity Data for an Indole Derivative

| Cell Line | Type | IC50 / CC50 | Selectivity Index (SI) |

| HT29 | Colon Cancer | Low µM range | High |

| Normal Intestinal Cells | Healthy | High µM range |

Illustrative data based on the activity of indole-aryl amide derivative 5. nih.gov

For derivatives of this compound, in vitro cytotoxicity assays using a panel of cancer cell lines alongside normal cell lines would be a primary step. Promising candidates would then undergo in vivo toxicology studies in animals to assess for any organ-specific toxicities and to determine a maximum tolerated dose.

Biomarker Discovery for Therapeutic Response

The era of personalized medicine emphasizes the need for biomarkers to predict which patients are most likely to respond to a particular therapy. For therapeutics based on this compound, identifying such biomarkers would be a significant step in their translational development.

Biomarkers can be molecular (e.g., gene mutations, protein expression levels) or physiological indicators. In the context of indole-based anticancer agents, research has focused on identifying the molecular targets that these compounds modulate. Common targets include protein kinases, tubulin, and components of the p53 pathway. mdpi.com For example, the efficacy of an indole-based tubulin inhibitor would likely be higher in tumors that are sensitive to microtubule disruption.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, is another powerful tool for biomarker discovery. acs.org By analyzing the metabolic profiles of cells or patients before and after treatment, it may be possible to identify metabolic signatures that correlate with therapeutic response.

For this compound derivatives, research would focus on elucidating their precise mechanism of action. This would involve identifying the specific cellular pathways they interact with, which would, in turn, suggest potential predictive biomarkers.

Formulation Development for Optimized Delivery

The final stage of preclinical development involves creating a stable and effective formulation for the drug candidate. Formulation development aims to ensure that the active pharmaceutical ingredient (API) can be consistently manufactured and delivered to the patient in a manner that maximizes its therapeutic effect and minimizes any potential for degradation or adverse reactions. youtube.com

For parenteral (injectable) formulations of this compound-based therapeutics, key considerations would include the solubility, stability, and compatibility of the drug with various excipients (inactive ingredients). youtube.com The goals of formulation development are to create a process that is manufacturable, scalable, and robust. youtube.com

The process involves optimizing the formulation composition, which may include the addition of buffering agents, cryoprotectants for lyophilized (freeze-dried) products, and other stabilizing agents. youtube.com The developed formulation must be able to maintain its critical properties, such as pH and purity, over its intended shelf life. youtube.com

While specific formulation details for this compound derivatives are not yet publicly available, the general principles of pharmaceutical formulation development would be applied to ensure a safe, effective, and stable drug product for clinical trials.